N-Acetylephedrine

Übersicht

Beschreibung

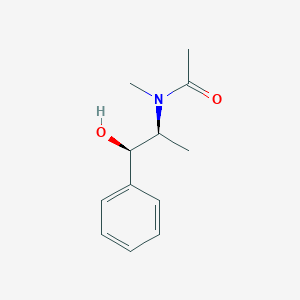

N-Acetylephedrine (CAS 2272-83-5) is an acetylated derivative of ephedrine, a phenethylamine alkaloid. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol . Structurally, it retains the hydroxyl (-OH) and methylamino (-NCH₃) groups of ephedrine but replaces the primary amine with an acetyl group (-COCH₃) (Fig. 1, ). This modification alters its physicochemical and pharmacological properties, making it relevant in forensic and pharmaceutical contexts as a precursor or impurity in illicit drug synthesis .

Key properties include:

- Crystallography: this compound crystallizes in a monoclinic system (CCDC 1819495) with one conformer per elementary cell. Intramolecular (C9–H···O1, 2.503 Å) and intermolecular (OH···O, 1.989 Å) hydrogen bonds stabilize its structure .

- Spectroscopy: NMR studies confirm the absence of NH protons (δ ~9.25 ppm in ephedrine derivatives) due to acetylation. The carbonyl group appears at δ = 170.0 ppm in ¹³C NMR .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylephedrine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (1R,2S)-1-hydroxy-1-phenylpropan-2-amine and acetic anhydride.

Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

Formation of Intermediate: The reaction between (1R,2S)-1-hydroxy-1-phenylpropan-2-amine and acetic anhydride leads to the formation of an intermediate compound.

Final Product: The intermediate compound undergoes further reaction to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetylephedrine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis and Building Block

N-Acetylephedrine serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with desired properties. For instance, it can be utilized in the synthesis of other sympathomimetic agents or pharmaceuticals aimed at treating respiratory or cardiovascular conditions.

| Application | Details |

|---|---|

| Synthesis | Used as a precursor in organic synthesis. |

| Building Block | Facilitates the creation of more complex molecules. |

Biological Applications

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits potential biological activities, including enzyme inhibition and receptor binding. These properties make it a candidate for studying interactions with adrenergic receptors, which are critical in various physiological responses such as heart rate regulation and bronchial dilation .

Pharmacological Profile

Compared to ephedrine, this compound has a significantly lower sympathomimetic activity, which is reflected in its reduced effects on blood pressure and locomotor activity in animal models. This alteration in activity suggests that this compound could be explored for therapeutic applications where reduced stimulation is beneficial.

| Biological Activity | Effect Compared to Ephedrine |

|---|---|

| Blood Pressure | Weaker effect (0.01 potency vs. adrenaline) |

| Locomotor Activity | Decreased activity in mice compared to ephedrine |

Medical Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic potential of this compound in treating neurological disorders. Its ability to modulate adrenergic signaling pathways may provide avenues for developing treatments for conditions such as depression, anxiety, and certain neurodegenerative diseases .

| Medical Use | Potential Benefits |

|---|---|

| Neurological Disorders | Modulation of adrenergic pathways may aid treatment |

-

Study on Pharmacokinetics

- A study examining the pharmacokinetics of this compound found that it is well-absorbed orally and widely distributed throughout the body. This characteristic is essential for its potential use in therapeutic settings.

- Comparative Analysis with Ephedrine

- Crystal Structure Analysis

Wirkmechanismus

The mechanism of action of N-Acetylephedrine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ephedrine

Key Differences :

- Ephedrine’s primary amine makes it more basic and reactive, whereas this compound’s acetyl group reduces polarity and enhances lipophilicity .

- Ephedrine is a direct precursor for methamphetamine, while this compound is a byproduct or intermediate in cathinone synthesis .

Methcathinone (Ephedrone)

Key Differences :

- Methcathinone’s ketone group increases its stimulant potency, whereas this compound lacks psychoactivity due to steric hindrance from the acetyl group .

- Methcathinone hydrochloride (CCDC 1816306) exhibits distinct hydrogen bonding (ionic interactions) compared to this compound’s neutral intermolecular bonds .

N-Acetylephedrone

| Property | N-Acetylephedrone | This compound |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₂H₁₇NO₂ |

| Functional Groups | -CO (ketone), -N(COCH₃)CH₃ | -OH, -N(COCH₃)CH₃ |

| Crystallography | CCDC 1816307 | CCDC 1819495 |

Key Differences :

- N-Acetylephedrone lacks a hydroxyl group, reducing its ability to form intermolecular hydrogen bonds. This results in lower melting points and higher volatility .

- Its ketone group makes it a direct analog of methcathinone, whereas this compound retains ephedrine’s hydroxyl group .

N-Nitroso Ephedrine

| Property | N-Nitroso Ephedrine | This compound |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₂H₁₇NO₂ |

| Functional Groups | -NO (nitroso), -NHCH₃ | -OH, -N(COCH₃)CH₃ |

| Toxicity | Carcinogenic (nitrosamine) | Non-carcinogenic |

Key Differences :

- The nitroso group in N-Nitroso Ephedrine (CAS 1850-61-9) introduces significant carcinogenic risk, subjecting it to stringent EMA and FDA regulations .

Analytical and Regulatory Considerations

- Detection Methods: Both this compound and its analogs are identified via GC-MS, NMR, and X-ray crystallography. This compound’s unique carbonyl signal (δ = 170.0 ppm) distinguishes it from ephedrine and methcathinone .

- Regulatory Landscape: this compound is classified as a DEA List I precursor, similar to ephedrine, but differs from controlled substances like methcathinone .

Biologische Aktivität

N-Acetylephedrine is a chemical compound derived from ephedrine, known for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

This compound (C12H17NO2) is characterized by the following chemical structure:

- Molecular Weight : 205.27 g/mol

- Chemical Formula : C12H17NO2

- CAS Number : 6451383

This compound exhibits various biological activities primarily through its interactions with adrenergic receptors. It functions as a sympathomimetic agent, influencing cardiovascular and respiratory systems. Key mechanisms include:

- Alpha and Beta Adrenergic Agonism : this compound stimulates both alpha and beta adrenergic receptors, leading to vasoconstriction and increased heart rate, respectively.

- Bronchodilation : Similar to its parent compound ephedrine, it promotes bronchodilation, making it potentially useful in treating asthma and other respiratory conditions.

- CNS Stimulation : It may exert central nervous system effects, including increased alertness and reduced fatigue.

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Antidiabetic Properties : Research indicates that this compound may influence glucose metabolism. It has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels post-meal .

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by modulating pro-inflammatory cytokines and mediators, which could be beneficial in conditions like arthritis or chronic inflammatory diseases .

- Antimicrobial Activity : Some studies have suggested that this compound possesses antimicrobial properties against specific pathogens, although further research is needed to fully understand its efficacy and mechanisms .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

Case Studies

- Diabetes Management : A clinical case study reported the use of this compound in a patient with type 2 diabetes, where it contributed to improved glycemic control alongside standard therapy .

- Respiratory Conditions : Another case highlighted its use in patients with asthma, noting significant improvements in lung function metrics post-administration .

Q & A

Q. Basic: What analytical techniques are most reliable for characterizing N-Acetylephedrine in synthetic studies?

Answer:

this compound requires multi-modal analytical validation to confirm purity, structure, and stereochemistry. Gas chromatography-mass spectrometry (GC-MS) is used to verify molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural details, including methyl and acetyl group positions . Infrared (IR) and Raman spectroscopy identify functional groups like hydroxyl and carbonyl bonds, with discrepancies in peak positions indicating conformational or hydrogen-bonding variations . For crystalline samples, X-ray crystallography provides definitive proof of molecular packing and intramolecular interactions (e.g., C9–H···O1 hydrogen bonds) .

Q. Advanced: How do intramolecular hydrogen bonds influence the crystal packing of this compound?

Answer:

In crystallographic studies, the hydroxyl group in this compound forms an intramolecular C9–H···O1 hydrogen bond (2.503 Å bond length, 123.39° angle), which stabilizes a specific conformer in the elementary cell . This bond directs intermolecular interactions, such as O–H···O hydrogen bonds between adjacent molecules, determining the crystal lattice symmetry. Computational modeling (e.g., density functional theory) can predict these interactions, but experimental validation via X-ray diffraction is critical to resolve angle and bond-length discrepancies .

Q. Basic: What are the key challenges in distinguishing this compound from structurally similar derivatives like N-acetylephedrone?

Answer:

Differentiation relies on spectral and crystallographic data. For instance, this compound’s hydroxyl group produces distinct IR absorption (~3400 cm⁻¹) absent in N-acetylephedrone. NMR chemical shifts also differ: the acetylated amine in this compound shows downfield shifts compared to the ketone group in N-acetylephedrone . Mass spectrometry further distinguishes them via fragmentation patterns: this compound fragments retain the hydroxyl group, while N-acetylephedrone exhibits ketone-related losses .

Q. Advanced: How can researchers optimize synthetic routes for this compound to minimize byproducts?

Answer:

Synthesis from ephedrine requires controlled acetylation conditions. Kinetic studies using high-performance liquid chromatography (HPLC) can monitor reaction progress and identify intermediates. Adjusting reaction temperature (e.g., 0–5°C) and stoichiometric ratios of acetylating agents (e.g., acetic anhydride) reduces over-acetylation byproducts . Post-synthesis purification via recrystallization from aqueous solutions selectively isolates this compound, as solubility differences between derivatives allow for high-purity yields (>95%) .

Q. Basic: What are the best practices for ensuring reproducibility in this compound synthesis?

Answer:

Documentation of reaction parameters (temperature, solvent purity, reagent ratios) and analytical validation at each step are critical. Use standardized protocols for NMR sample preparation (e.g., deuterated solvents, internal standards) to ensure consistent spectral data . Publish raw crystallographic data (e.g., CIF files) to allow peer validation of molecular packing claims .

Q. Advanced: How should researchers address contradictions in spectroscopic data for this compound?

Answer:

Contradictions (e.g., unexpected NMR shifts or IR peaks) require cross-validation. For example, variable-temperature NMR can detect dynamic processes like hydrogen-bond breaking, while 2D NMR (COSY, HSQC) resolves overlapping signals . If crystallographic data conflict with solution-phase observations (e.g., conformer discrepancies), compare solid-state IR with solution-phase Raman spectra to identify environment-dependent conformational changes .

Q. Basic: What role does stereochemistry play in the biological or chemical activity of this compound?

Answer:

Stereochemical configuration (e.g., erythro vs. threo forms) affects hydrogen-bonding capacity and molecular recognition. Chiral chromatography (e.g., HPLC with chiral columns) or optical rotation measurements can resolve enantiomers. Activity studies should correlate stereopurity (determined via polarimetry) with pharmacological assays to establish structure-function relationships .

Q. Advanced: What statistical methods are appropriate for analyzing variability in this compound crystallization outcomes?

Answer:

Multivariate analysis (e.g., principal component analysis) can identify factors (temperature, solvent polarity) influencing crystal morphology and purity. Pairing this with Rietveld refinement of X-ray data quantifies lattice parameter variations . For small datasets, non-parametric tests (e.g., Kruskal-Wallis) assess significance of experimental condition effects .

Q. Basic: How can researchers validate the absence of conformers in this compound solutions?

Answer:

Dynamic NMR spectroscopy at varying temperatures detects conformer interconversion. If no signal splitting occurs across temperatures (e.g., −50°C to 50°C), a single conformer dominates . Complementary molecular dynamics simulations (e.g., using AMBER or GROMACS) predict energy barriers between conformers, with experimental validation via variable-temperature IR .

Q. Advanced: What strategies mitigate synthesis scale-up challenges for this compound?

Answer:

Pilot-scale reactions require kinetic and thermodynamic modeling to predict heat transfer and mixing inefficiencies. Use process analytical technology (PAT) like in-situ FTIR to monitor acetylation in real time. For crystallization, employ anti-solvent addition protocols to maintain yield and purity during scale-up .

Eigenschaften

IUPAC Name |

N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGMTCKULVMTDB-CABZTGNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177257 | |

| Record name | N-Acetylephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2272-83-5 | |

| Record name | N-Acetylephedrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002272835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.